molecular formula C18H10INO3 B14555502 2-(3-Hydroxy-4-iodoquinolin-2-yl)-1H-indene-1,3(2H)-dione CAS No. 61655-40-1

2-(3-Hydroxy-4-iodoquinolin-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B14555502
CAS No.: 61655-40-1
M. Wt: 415.2 g/mol
InChI Key: JOZLQMUCGWCMTF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-iodoquinolin-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-4-iodoquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials may include indene derivatives and quinoline precursors. Common synthetic routes may involve:

    Halogenation: Introduction of the iodine atom into the quinoline ring.

    Hydroxylation: Addition of a hydroxyl group to the quinoline ring.

    Cyclization: Formation of the indene-dione structure through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-iodoquinolin-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the indene-dione structure to form different derivatives.

    Substitution: Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions may produce various quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-iodoquinolin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, and DNA. The specific pathways and targets depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures.

    Indene-Dione Derivatives: Compounds with similar indene-dione structures.

Uniqueness

2-(3-Hydroxy-4-iodoquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a compound of interest in various scientific fields due to its complex structure and potential applications

Properties

CAS No.

61655-40-1

Molecular Formula

C18H10INO3

Molecular Weight

415.2 g/mol

IUPAC Name

2-(3-hydroxy-4-iodoquinolin-2-yl)indene-1,3-dione

InChI

InChI=1S/C18H10INO3/c19-14-11-7-3-4-8-12(11)20-15(18(14)23)13-16(21)9-5-1-2-6-10(9)17(13)22/h1-8,13,23H

InChI Key

JOZLQMUCGWCMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)I

Origin of Product

United States

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